N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide

Medicinal Chemistry Scaffold Hopping SAR

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide (CAS 953756-73-5) is a synthetic aryloxy-propanamide research compound with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g mol⁻¹. The molecule features a 2,6-dimethylphenoxy ether linked to a propanamide backbone bearing a 3-aminophenyl substituent.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 953756-73-5
Cat. No. B1318027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide
CAS953756-73-5
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC=CC(=C2)N
InChIInChI=1S/C17H20N2O2/c1-11-6-4-7-12(2)16(11)21-13(3)17(20)19-15-9-5-8-14(18)10-15/h4-10,13H,18H2,1-3H3,(H,19,20)
InChIKeyNCLMKDVQQOZISG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide (CAS 953756-73-5) – Identity, Class, and Computed Baseline for Procurement-Driven Candidate Triaging


N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide (CAS 953756-73-5) is a synthetic aryloxy-propanamide research compound with the molecular formula C17H20N2O2 and a molecular weight of 284.35 g mol⁻¹ [1]. The molecule features a 2,6-dimethylphenoxy ether linked to a propanamide backbone bearing a 3-aminophenyl substituent. Its computed physicochemical profile includes an XLogP3-AA of 3.2, a topological polar surface area of 64.4 Ų, and two hydrogen-bond donors against three acceptors, defining it as a moderately lipophilic, hydrogen-bond-capable scaffold within the Rule-of-Five space [1]. The compound is available from multiple suppliers at purities typically ≥95 %, with select vendors offering NLT 98 % .

Why In-Class Propanamide or Acetamide Analogs Cannot Substitute N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide Without Quantitative Reproof


Superficially isosteric aryloxy-propanamides differ in three structurally encoded variables—acyl linker length (propanamide vs. acetamide), aminophenyl regioisomerism (meta vs. para), and dimethyl substitution topology (2,6- vs. 2,5-) [1]. Each variable independently modulates lipophilicity, hydrogen-bond geometry, and conformational entropy, making the target compound orthogonally distinct from its closest commercial analogs. Swapping without experimental re-validation risks altering target engagement, solubility, and metabolic stability, even when molecular weight is conserved .

Quantitative Comparator Evidence: N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide vs. Closest Analogs


Acyl Linker Length: Propanamide vs. Acetamide Scaffold Differentiation

The propanamide scaffold of N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide incorporates an additional methylene unit relative to the direct acetamide analog N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide (CAS 953892-15-4), resulting in a 14 Da mass increment (284.35 g mol⁻¹ vs. 270.33 g mol⁻¹) and an additional rotatable bond [1]. This one-carbon extension alters the spatial relationship between the 3-aminophenyl ring and the 2,6-dimethylphenoxy ether, increasing conformational flexibility and potentially modifying binding-site complementarity .

Medicinal Chemistry Scaffold Hopping SAR

Aminophenyl Regioisomerism: 3-Aminophenyl vs. 4-Aminophenyl Substitution

The target compound bears the amino substituent at the meta position, whereas the commercially available analog N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide (CAS 953754-87-5) places the amino group at the para position . Although the molecular weight and formula are identical (C17H20N2O2, 284.35 g mol⁻¹), the meta-substituted aniline presents a distinct hydrogen-bond vector and electronic distribution compared with the para isomer, which is known to influence target selectivity in aminophenyl-containing pharmacophores .

Medicinal Chemistry Isosteric Replacement Regioisomer Differentiation

Dimethyl Substitution Topology: 2,6- vs. 2,5-Dimethylphenoxy

The 2,6-dimethyl substitution on the phenoxy ring creates a symmetric steric environment flanking the ether oxygen, whereas the 2,5-dimethyl analog N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide (CAS 953723-26-7) introduces an asymmetric substitution pattern . Symmetric ortho-disubstitution is known to protect the ether linkage from oxidative metabolism and alter the dihedral angle between the phenoxy ring and the propanamide backbone, effects that can differentiate metabolic half-life and receptor-fit geometry even when logP and molecular weight are conserved .

Medicinal Chemistry Steric Effects Lipophilicity Tuning

Computed Lipophilicity and Polar Surface Area Differentiate the Target Compound from Mexiletine (1-(2,6-Dimethylphenoxy)-2-propanamine)

Compared with mexiletine, a clinically used antiarrhythmic bearing the same 2,6-dimethylphenoxy ether but a primary amine terminus, the target compound exhibits an XLogP3-AA of 3.2 vs. 2.1 (Δ +1.1), a topological polar surface area of 64.4 Ų vs. ≈35.2 Ų, and a hydrogen-bond donor count of 2 vs. 1 [1][2]. The amide linkage increases both lipophilicity and polar surface area simultaneously, producing a compound with higher predicted membrane permeability but also greater capacity for directed hydrogen bonding, a profile distinct from the simpler amine scaffold of mexiletine [3].

ADME Prediction Physicochemical Profiling Pharmacokinetics

Vendor Purity Differentiation: NLT 98 % vs. Standard 95 % Specifications

Certain manufacturers, including Aromsyn, supply N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide at an NLT 98 % purity specification, compared with the 95 % minimum purity offered by the majority of vendors (e.g., AKSci, Matrix Scientific) . This 3-percentage-point improvement reduces the maximum total impurity burden from 5 % to ≤2 %, a meaningful difference for quantitative pharmacology and chemical biology workflows where minor contaminants can confound dose–response relationships .

Quality Control Procurement Specifications Reproducibility

Application Scenarios Where N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide Provides Differentiated Value


Structure–Activity Relationship (SAR) Studies Requiring Regioisomeric Control of the 3-Aminophenyl Pharmacophore

In programs exploring aminophenyl-propanamide scaffolds for kinase or GPCR targets, the meta-amino orientation of the target compound offers a distinct hydrogen-bond geometry that cannot be replicated by the para-substituted isomer (CAS 953754-87-5). The documented regioisomeric purity of the 3-aminophenyl variant ensures that observed biological effects are attributable to the intended substitution pattern, a critical requirement for patent filings and lead optimization .

Probe and Tool Compound Development Where Metabolic Stability at the Ether Linkage is Prioritized

The symmetric 2,6-dimethyl substitution shields the phenoxy ether from cytochrome P450-mediated oxidation more effectively than the asymmetric 2,5-dimethyl analog (CAS 953723-26-7), a feature inferred from medicinal chemistry precedents with mexiletine and related 2,6-dimethylphenoxy scaffolds [1]. Investigators designing chemical probes for in vivo target validation should select the 2,6-isomer to minimize ether-cleavage-related clearance.

High-Throughput Screening Library Assembly Requiring Defined Lipophilicity–Polarity Balance

The target compound's unique combination of XLogP3-AA = 3.2 and TPSA ≈ 64.4 Ų places it in a physicochemical space distinct from both the more polar mexiletine (XLogP 2.1, TPSA 35.2 Ų) and the less flexible acetamide analog (MW 270.33). Procurement of this compound enriches screening libraries with a scaffold that balances membrane permeability with directional hydrogen-bond capacity, valuable for CNS and intracellular target campaigns [2].

Quantitative Pharmacological Studies Requiring Ultra-High Purity to Minimize Impurity-Driven Artifacts

For dose-response assays (IC₅₀, EC₅₀ determinations) where impurities >2 % can mask or exaggerate biological activity, sourcing the NLT 98 % purity grade reduces the maximum contaminant load to ≤2 %, compared with up to 5 % from standard 95 % lots . This is particularly important for electrophysiology, SPR, and other sensitive biophysical techniques where small-molecule impurities frequently produce false hits.

Quote Request

Request a Quote for N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.